N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a structurally complex carboxamide derivative characterized by:
- A pyridin-3-ylmethyl side chain functionalized with a 2-oxopyrrolidin moiety, which introduces hydrogen-bonding capabilities and conformational rigidity.
This compound’s design suggests applications in targeting enzymes or receptors requiring both hydrophobic and polar interactions, though its specific biological targets remain under investigation.
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-6-3-9-23(18)16-11-15(12-21-14-16)13-22-19(25)20(7-1-2-8-20)17-5-4-10-26-17/h4-5,10-12,14H,1-3,6-9,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABSECJZJCWTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=CN=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Thiophene Ring Introduction: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, which involve palladium-catalyzed reactions between thiophene derivatives and halogenated compounds.
Final Coupling and Cyclization: The final step involves coupling the functionalized pyridine and thiophene rings with the pyrrolidine ring, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with six analogs from Iranian Journal of Pharmaceutical Research (2021) and a sulfonamide derivative from Spice et al. . Key distinctions in structure, physicochemical properties, and bioactivity are outlined below:
Structural Features
Key Observations :
- The 2-oxopyrrolidin group offers a balance of rigidity and hydrogen-bonding capacity, contrasting with the morpholine (4d) or dimethylamino (4h) groups in analogs, which may alter target selectivity .
- Unlike sulfonamide derivative 46 , the target lacks acidic protons, suggesting differences in solubility and membrane permeability.
Physicochemical Properties
*Calculated using MarvinSketch (ChemAxon).
Key Observations :
Biological Activity
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's synthesis, biological mechanisms, and its activity against various biological targets.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrrolidinone ring, a pyridine moiety, and a thiophene group, which are known to confer diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring through reduction processes and subsequent modifications to introduce the thiophene and cyclopentane components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. Specifically, compounds with similar structural features have shown promising results against various cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 21 | A549 (lung adenocarcinoma) | 15 | Selective against cancer cells |
| Compound 20 | HCT116 (colon cancer) | 10 | Low toxicity to normal cells |
| Compound 19 | HeLa (cervical cancer) | 12 | Induces apoptosis |
These compounds were evaluated using the MTT assay, demonstrating significant cytotoxicity towards cancer cells while exhibiting lower toxicity to non-cancerous cells, indicating their potential for selective targeting in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that derivatives can effectively combat multidrug-resistant strains of bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| MRSA (Methicillin-resistant Staphylococcus aureus) | 8 µg/mL | Effective against resistant strains |
| E. coli (Extended-spectrum beta-lactamase producers) | 16 µg/mL | Broad-spectrum activity |
| Pseudomonas aeruginosa | 32 µg/mL | Notable for resistance patterns |
The antimicrobial activity was assessed using standard broth microdilution methods, revealing that certain derivatives possess strong inhibitory effects against clinically relevant pathogens .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The pyrrolidinone ring may interact with active sites of enzymes involved in cancer cell proliferation.
- Receptor Modulation : The pyridine moiety can engage in π–π stacking interactions with aromatic amino acids in protein receptors, potentially modulating their activity.
- Membrane Disruption : The thiophene component may contribute to membrane disruption in bacterial cells, leading to increased permeability and cell death.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in preclinical models:
Case Study 1: Lung Cancer Model
In a study involving A549 lung adenocarcinoma cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin.
Case Study 2: Antimicrobial Resistance
Another investigation focused on its antimicrobial properties against MRSA. The compound exhibited MIC values comparable to existing treatments, suggesting it could be developed as an alternative therapy for resistant infections.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored during synthesis?
The synthesis typically involves multi-step organic reactions, including condensation of carbonyl compounds with amines or nucleophiles under controlled conditions. Key steps may involve coupling the pyridine-thiophene backbone with the oxopyrrolidine moiety. Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess final product purity. Optimization of solvent systems (e.g., DMF or THF) and temperature gradients is critical for improving yield .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the pyridine, thiophene, and oxopyrrolidine groups. Infrared (IR) spectroscopy identifies functional groups like the carboxamide and ketone. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography can resolve stereochemical ambiguities in the cyclopentane or pyrrolidinone moieties. Purity is validated via HPLC with UV detection .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Column chromatography using silica gel or reverse-phase C18 columns is standard, with eluents tailored to the compound’s polarity (e.g., hexane/ethyl acetate gradients). Recrystallization from solvents like ethanol or acetonitrile can enhance purity. For challenging separations, preparative HPLC with a polar mobile phase (e.g., water/acetonitrile with 0.1% formic acid) may be employed .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations in thiophene or oxopyrrolidine) influence biological activity, and what methods validate these effects?
Structure-activity relationship (SAR) studies require systematic substitution of functional groups. For example, replacing the thiophene with furan (as seen in analogs) alters electronic properties and binding affinity. Biological validation involves in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cellular models (e.g., proliferation assays in cancer cell lines). Computational docking studies (using software like AutoDock Vina) can predict binding modes to targets like kinases or GPCRs .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from differences in assay conditions (e.g., cell line specificity, serum concentration). A meta-analysis approach is recommended:
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers.
- Dose-response curves : Compare EC₅₀/IC₅₀ values under consistent conditions.
- In vivo correlation**: Validate in vitro findings using animal models (e.g., xenograft mice for anticancer activity). Contradictory solubility data may require reevaluation of solvent systems (e.g., DMSO vs. aqueous buffers) .
Q. What computational strategies enhance the design of derivatives with improved pharmacological profiles?
Quantum mechanical calculations (e.g., DFT for transition-state analysis) optimize reaction pathways. Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in biological membranes. Pharmacophore modeling identifies critical binding features (e.g., hydrogen-bond acceptors in the oxopyrrolidine ring). Machine learning models trained on existing SAR data can prioritize derivatives for synthesis .
Q. How does the stereochemistry of the cyclopentane ring impact target binding, and what experimental techniques resolve this?
Stereochemical variations (e.g., cis vs. trans cyclopentane) alter dihedral angles, affecting ligand-receptor complementarity. Chiral HPLC with amylose-based columns separates enantiomers. X-ray crystallography of protein-ligand complexes (e.g., co-crystallized with a kinase) provides atomic-level insights. Circular dichroism (CD) spectroscopy distinguishes enantiomeric interactions in solution .
Methodological Considerations
- Data Contradiction Analysis : Use hierarchical clustering of bioactivity datasets to identify outlier studies.
- Experimental Design : Employ a Design of Experiments (DoE) approach to optimize reaction conditions (e.g., varying catalyst loading and temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
